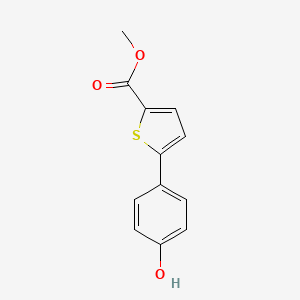
2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Bromomethyl-5-thiazolemethanol is a chemical compound with the molecular formula C5H6BrNOS. It consists of 15 atoms: 6 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is known for its unique structure, which includes a thiazole ring, a bromomethyl group, and a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the bromination of 5-thiazolemethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Bromomethyl-5-thiazolemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole aldehydes or carboxylic acids.
Reduction Reactions: Reduced thiazole derivatives.
Applications De Recherche Scientifique
Alpha-Bromomethyl-5-thiazolemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Alpha-Bromomethyl-5-thiazolemethanol can be compared with other thiazole derivatives such as:
5-Methylthiazole: Lacks the bromomethyl and hydroxymethyl groups, making it less reactive.
5-Bromomethylthiazole: Similar structure but lacks the hydroxymethyl group, reducing its versatility in chemical reactions.
5-Hydroxymethylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
The uniqueness of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol lies in its combination of bromomethyl and hydroxymethyl groups, which provide a balance of reactivity and versatility in chemical reactions.
Propriétés
Numéro CAS |
201470-18-0 |
|---|---|
Formule moléculaire |
C5H6BrNOS |
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
2-bromo-1-(1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1H2 |
Clé InChI |
AWQIMFGXKJACBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C(CBr)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide](/img/structure/B8669178.png)
![4-[(3-Chlorophenyl)methoxy]benzonitrile](/img/structure/B8669181.png)

![tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8669196.png)





